(2,2-Dichloroethyl)(triethoxy)silane
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Overview
Description
(2,2-Dichloroethyl)(triethoxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O3Si. This compound is characterized by the presence of a silicon atom bonded to an ethyl group substituted with two chlorine atoms and three ethoxy groups. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(triethoxy)silane typically involves the reaction of 2,2-dichloroethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,2-Dichloroethanol+Triethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced catalytic systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloroethyl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Silanols and ethanol.
Reduction: Silanes with different substituents.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(2,2-Dichloroethyl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of (2,2-Dichloroethyl)(triethoxy)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form covalent bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial for its applications in surface modification and adhesion.
Comparison with Similar Compounds
Similar Compounds
Triethoxyvinylsilane: Similar structure but with a vinyl group instead of a dichloroethyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a dichloroethyl group.
Triethoxysilane: Lacks the dichloroethyl group and has only ethoxy groups attached to silicon.
Uniqueness
(2,2-Dichloroethyl)(triethoxy)silane is unique due to the presence of the dichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific interactions with other molecules or surfaces.
Properties
CAS No. |
65749-68-0 |
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Molecular Formula |
C8H18Cl2O3Si |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
2,2-dichloroethyl(triethoxy)silane |
InChI |
InChI=1S/C8H18Cl2O3Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h8H,4-7H2,1-3H3 |
InChI Key |
FTRGBCYDEJTLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(Cl)Cl)(OCC)OCC |
Origin of Product |
United States |
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